N-(3,5-dimethylphenyl)-2-[1-(3-methoxypropyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide
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Overview
Description
N-(3,5-dimethylphenyl)-2-[1-(3-methoxypropyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide is a synthetic organic compound that belongs to the class of imidazo[1,2-a]benzimidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-2-[1-(3-methoxypropyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:
- Formation of the imidazo[1,2-a]benzimidazole core through cyclization reactions.
- Introduction of the 3-methoxypropyl group via alkylation reactions.
- Acylation to introduce the acetamide moiety.
- Final coupling with the 3,5-dimethylphenyl group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-2-[1-(3-methoxypropyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-2-[1-(3-methoxypropyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dimethoxyphenyl)-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide
- Other imidazo[1,2-a]benzimidazole derivatives
Uniqueness
N-(3,5-dimethylphenyl)-2-[1-(3-methoxypropyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide is unique due to its specific substitution pattern and functional groups, which may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
Molecular Formula |
C23H26N4O3 |
---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[3-(3-methoxypropyl)-2-oxo-1H-imidazo[1,2-a]benzimidazol-1-yl]acetamide |
InChI |
InChI=1S/C23H26N4O3/c1-15-11-16(2)13-17(12-15)24-21(28)14-20-22(29)26(9-6-10-30-3)23-25-18-7-4-5-8-19(18)27(20)23/h4-5,7-8,11-13,20H,6,9-10,14H2,1-3H3,(H,24,28) |
InChI Key |
OBFBSDMDGRDHBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CC2C(=O)N(C3=NC4=CC=CC=C4N23)CCCOC)C |
Origin of Product |
United States |
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